molecular formula C17H19ClN4O2S B6501641 2-{[(3-chlorophenyl)carbamoyl]amino}-N-cyclohexyl-1,3-thiazole-4-carboxamide CAS No. 955638-91-2

2-{[(3-chlorophenyl)carbamoyl]amino}-N-cyclohexyl-1,3-thiazole-4-carboxamide

Cat. No.: B6501641
CAS No.: 955638-91-2
M. Wt: 378.9 g/mol
InChI Key: BEDKNISAMPXUEF-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)carbamoyl]amino}-N-cyclohexyl-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 3-chlorophenyl carbamoyl group at position 2 and a cyclohexyl carboxamide at position 2. Its molecular formula is C₁₇H₁₈ClN₃O₂S, with a molecular weight of approximately 337.82 g/mol (calculated from and ).

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-cyclohexyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-11-5-4-8-13(9-11)20-16(24)22-17-21-14(10-25-17)15(23)19-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDKNISAMPXUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Variations

A. Thiazole vs. Isoxazole Derivatives

  • Compound from : Structure: N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide. Key Differences: Replaces the thiazole core with an isoxazole ring and introduces a tetrahydrobenzo[b]thiophene group. The tetrahydrobenzo[b]thiophene moiety increases rigidity, which may reduce conformational flexibility but enhance metabolic stability .

B. Thiazole vs. Pyrazole Derivatives

  • Compound from : Structure: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide. Key Differences: Pyrazole core with multiple chlorophenyl groups and a pyridylmethyl substituent. Impact: Pyrazole derivatives are often associated with anti-inflammatory or cannabinoid receptor modulation.
Substituent Modifications

A. Carboxamide Group Variations

Compound Carboxamide Substituent Molecular Weight Key Property Differences
Target Compound Cyclohexyl 337.82 High lipophilicity; may enhance membrane permeability .
BG15436 () Oxolan-2-ylmethyl 337.82 Moderate solubility due to the oxolane (tetrahydrofuran) group; improved oral bioavailability .
Compound 4-Carbamoylphenyl Not provided Aromatic substituent reduces lipophilicity; may favor π-π stacking in target binding .

B. Chlorophenyl Positional Isomerism

  • Target Compound : 3-Chlorophenyl group.
  • Compound : 2-Chlorophenyl group.
  • Impact : The 3-chlorophenyl isomer (meta position) in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to the 2-chlorophenyl (ortho) isomer, which could introduce steric hindrance .

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